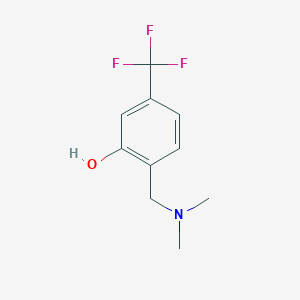

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine

Description

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-5-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c1-14(2)6-7-3-4-8(5-9(7)15)10(11,12)13/h3-5,15H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGHPOOIDADYOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have identified 2-hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine as a promising candidate for anticancer drug development. Its structural modifications have been shown to enhance its inhibitory activity against specific kinases involved in cancer progression. For instance, the introduction of hydroxyl and trifluoromethyl groups has been linked to improved selectivity and potency against kinases such as Dyrk1A and Clk1, which are critical targets in cancer therapy .

Neuroprotective Effects

The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective properties. Research indicates that similar compounds can influence the cholinergic system, which is vital for cognitive functions and memory retention. This opens avenues for exploring this compound in treating neurodegenerative diseases .

Organic Synthesis

Intermediate in Chemical Reactions

this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound can be synthesized through reductive amination processes, allowing for the introduction of diverse functional groups that enhance its reactivity and utility in further chemical transformations .

Synthesis of Halogenated Compounds

The compound has been utilized in processes aimed at preparing halogenated di-substituted benzylamines. These derivatives are crucial for developing more complex molecules used in drug discovery and materials science. The synthesis methods emphasize high yields and purity, making it a valuable building block in organic synthesis .

Material Science

Fluorinated Polymers

Due to its trifluoromethyl group, this compound can be incorporated into polymer matrices to impart desirable properties such as increased thermal stability and chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Surface Modification Agents

The compound can also function as a surface modifier, enhancing the hydrophobicity or oleophobicity of materials. This is particularly useful in applications requiring anti-fogging or anti-staining properties, which are advantageous in consumer products and industrial applications.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

N,N-Dimethylbenzylamine (DMBA)

Chemical Structure : DMBA lacks the hydroxyl and trifluoromethyl substituents, consisting solely of a benzyl group attached to a dimethylamine (–N(CH₃)₂) .

Key Properties :

Contrast with Target Compound :

2-Hydroxy-2-trifluoromethyl-3,4-dihydro-2H-1-benzopyran-4-one

Chemical Structure: This benzopyranone derivative features a trifluoromethyl group and hydroxyl substituent but differs in the core structure (cyclic ketone vs. benzylamine) . Key Properties:

Contrast with Target Compound :

- The benzylamine backbone in this compound offers greater flexibility and basicity compared to the rigid benzopyranone system.

- The dimethylamine group enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) that are less accessible in the benzopyranone analog .

Sulfonamide and Triazole Derivatives ()

Chemical Structures : Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones feature sulfonyl and triazole groups but lack the trifluoromethyl and hydroxyl substituents .

Key Properties :

Contrast with Target Compound :

- Unlike triazole derivatives, the target compound’s dimethylamine group enables quaternization reactions, useful in polymer chemistry (e.g., anion-exchange membranes) .

Physicochemical and Spectroscopic Comparisons

Solubility and Lipophilicity

*Predicted based on substituent contributions: –OH increases water solubility, while –CF₃ enhances lipophilicity.

Spectroscopic Signatures

- IR Spectroscopy :

- NMR :

Biological Activity

2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C11H12F3N

- Molecular Weight : 229.22 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially aiding in the treatment of inflammatory diseases.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The proposed mechanisms include:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound can interact with neurotransmitter receptors, influencing neuronal signaling pathways.

Case Studies

- Anticancer Activity :

- Anti-inflammatory Effects :

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in MCF-7 cells | |

| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |

| Enzyme Inhibition | Inhibits Dyrk1A and Dyrk1B kinases |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics, influenced by its lipophilicity due to the trifluoromethyl group. Its metabolism is likely mediated through phase I reactions involving cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-4-(trifluoromethyl)-N,N-dimethylbenzylamine, and what critical parameters govern their efficiency?

- Methodological Answer : A widely used approach involves reacting O-benzyl hydroxylamine hydrochloride with p-trifluoromethyl benzoyl chloride in the presence of sodium carbonate, followed by deprotection steps. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of hydroxylamine to acyl chloride ensures minimal side products .

- Reaction medium : Dichloromethane (DCM) or acetonitrile is preferred for solubility and reactivity .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) isolates the product. Post-synthesis, recrystallization improves purity .

Q. How is this compound characterized structurally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm the trifluoromethyl group (δ ~120-125 ppm for -coupling) and dimethylamine protons (singlet at δ ~2.2 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]) at m/z 263.1 (calculated for ) .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in spectral data or synthetic yields for this compound?

- Methodological Answer :

- Cross-validation : Compare NMR and MS data with literature (e.g., CAS 328-90-5 for related benzoic acid derivatives) to confirm assignments .

- Replication : Repeat reactions under inert atmospheres (N/Ar) to rule out oxidative degradation .

- Advanced techniques : Use -NMR to track trifluoromethyl group stability during reactions .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard analysis : Conduct a risk assessment per Prudent Practices in the Laboratory (National Academies Press, 2011), focusing on mutagenicity (Ames II testing showed lower mutagenic potential than benzyl chloride) .

- PPE : Use nitrile gloves, fume hoods, and sealed containers to prevent inhalation/contact. Store at 2–8°C to avoid decomposition .

Q. How can researchers optimize the compound’s stability during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-drying under vacuum minimizes hydrolytic degradation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/w) to solutions stored at −20°C .

Application-Oriented Questions

Q. What role does this compound play in pharmaceutical quality control?

- Methodological Answer :

- Reference standard : It is used in HPLC-UV/LC-MS methods to quantify related APIs (e.g., Triflusal) by spiking known concentrations into matrices .

- Impurity profiling : Detects and quantifies degradation products (e.g., 2-Hydroxy-4-(trifluoromethyl)benzoic acid) during stability studies .

Q. How is this compound utilized in medicinal chemistry research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.